![molecular formula C44H70O8SSi B13846048 (I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of moxidectin, a well-known antiparasitic agent used in veterinary medicine. The modification of the moxidectin structure aims to enhance its properties and broaden its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS involves multiple steps, starting from readily available precursors. The key steps include the introduction of the methoxyimino and methylsulfanyl groups, followed by the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBS) groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The methoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The TBS-protected hydroxyl groups can be deprotected using tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in THF at low temperatures.
Substitution: Tetrabutylammonium fluoride in THF at room temperature.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Free hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiparasitic and antimicrobial properties.
Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.
Mechanism of Action
The mechanism of action of (I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS is believed to be similar to that of moxidectin. It likely targets the gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in parasites, leading to paralysis and death of the parasites. The modifications in the structure may enhance its binding affinity and selectivity for these targets, thereby improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
Moxidectin: The parent compound, used as an antiparasitic agent in veterinary medicine.
Ivermectin: Another well-known antiparasitic agent with a similar mechanism of action.
Abamectin: A compound structurally related to ivermectin, used in agriculture.
Uniqueness
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS is unique due to the specific modifications in its structure, which may confer enhanced properties compared to its parent compound, moxidectin. These modifications could potentially lead to improved efficacy, reduced resistance, and broader applications in various fields.
Properties
Molecular Formula |
C44H70O8SSi |
|---|---|
Molecular Weight |
787.2 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(methylsulfanylmethoxy)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C44H70O8SSi/c1-27(2)19-30(5)38-32(7)37(48-26-53-11)24-43(51-38)23-35-22-34(50-43)18-17-29(4)20-28(3)15-14-16-33-25-47-40-39(52-54(12,13)42(8,9)10)31(6)21-36(41(45)49-35)44(33,40)46/h14-17,19,21,27-28,32,34-40,46H,18,20,22-26H2,1-13H3/b15-14+,29-17+,30-19+,33-16+/t28-,32-,34+,35-,36-,37-,38+,39+,40+,43-,44+/m0/s1 |
InChI Key |
SMJCRHFKIDSFAT-CUQWWFNCSA-N |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OCSC)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)OCSC)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


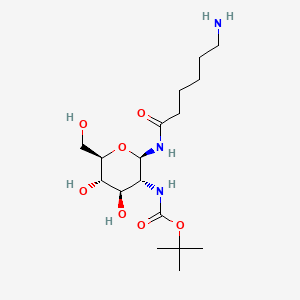
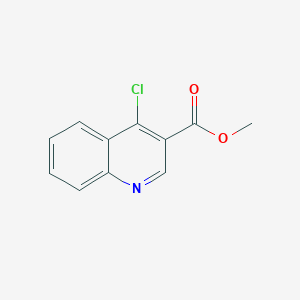
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
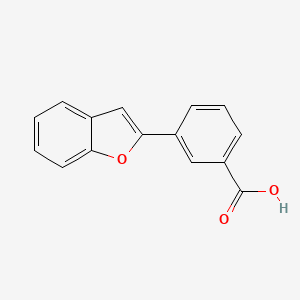
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
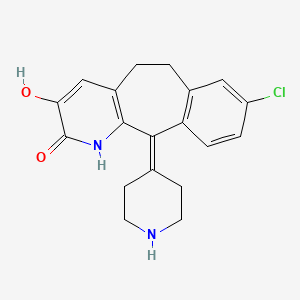
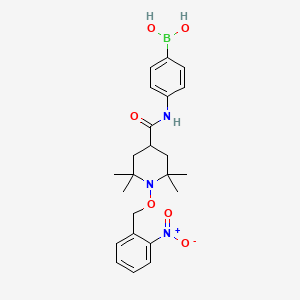
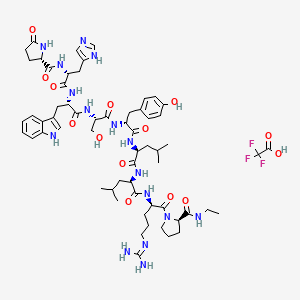
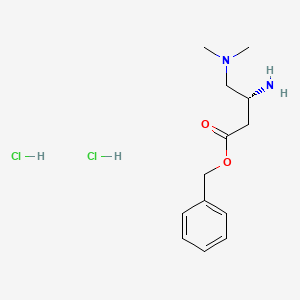

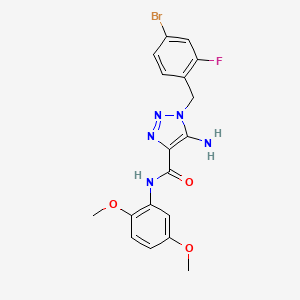
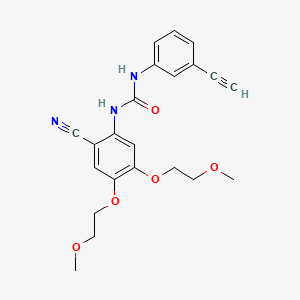
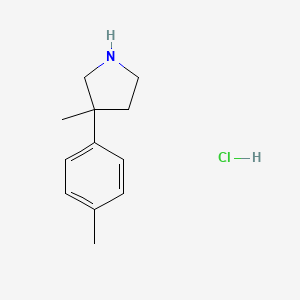
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
